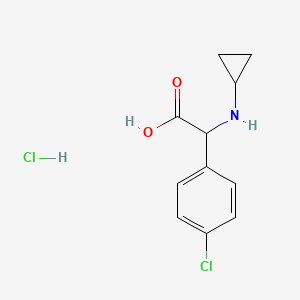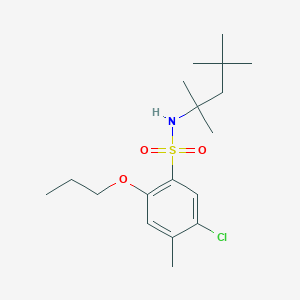
2-(4-Chlorophenyl)-2-(cyclopropylamino)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-2-(cyclopropylamino)acetic acid;hydrochloride, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPA is a potent agonist of the A1 adenosine receptor, which is involved in various physiological processes such as cardiovascular regulation, neurotransmission, and inflammation.
Scientific Research Applications
Controlled-Release Herbicides
2,4-Dichlorophenoxyacetic acid (2,4-D) esters, closely related to the compound , have been investigated for their potential as controlled-release herbicides. Studies have shown that these compositions liberate varying amounts of 2,4-D and soluble 2,4-D esters, indicating possible use in agriculture for pest control (Mehltretter et al., 1974).
Intracellular Conversion to Cyclooxygenase Inhibitors
Research on aceclofenac, a derivative of the chemical , demonstrates its potential to inhibit prostaglandin E2 production by human cells. This is achieved through its intracellular conversion into active metabolites that block cyclooxygenase activities, suggesting its application in the treatment of inflammation (Yamazaki et al., 1997).
Photogeneration and Reactivity of Aryl Cations
The photochemistry of compounds like 4-chlorophenol, which shares a similar structure with the compound , shows potential in the study of organic chemistry and synthetic methodologies. These studies delve into reductive dehalogenation and the formation of aryl cations, contributing to our understanding of chemical reactions under various conditions (Protti et al., 2004).
Imprinted Polymer-Based Sensor Systems
Molecularly imprinted polymers specific to 2,4-dichlorophenoxy-acetic acid (similar in structure to the compound ) have been developed for sensor systems. These systems utilize electrochemical detection, indicating applications in environmental monitoring and herbicide detection (Kröger et al., 1999).
Adsorption Behavior and Environmental Impact
Studies on the adsorption behavior of similar compounds like 2,4,5-Trichlorophenoxy acetic acid provide insights into environmental remediation techniques. This includes understanding how these compounds interact with various materials, which could lead to the development of more efficient methods to remove such contaminants from the environment (Khan & Akhtar, 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(cyclopropylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)10(11(14)15)13-9-5-6-9;/h1-4,9-10,13H,5-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAYLJCEFIHVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CC=C(C=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)





![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)
![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)